Dihydroeponemycin - 126463-64-7

Dihydroeponemycin

Catalog Number: EVT-254852
CAS Number: 126463-64-7
Molecular Formula: C20H36N2O6
Molecular Weight: 400.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dihydroeponemycin is an analog of Eponemycin, a natural product derived from the bacterium Streptomyces hygroscopicus. [, , , ] It belongs to the class of epoxyketone peptides and is recognized for its potent cytotoxic and antiangiogenic properties. [, ] Dihydroeponemycin has garnered significant attention in scientific research, particularly for its ability to inhibit the proteasome, a crucial cellular complex responsible for protein degradation. [, , , , ]

Synthesis Analysis

Several synthetic routes for Dihydroeponemycin have been developed. One approach involves the conversion of Fmoc-Leu-Cl into an amino ketone intermediate through a series of reactions including Stille coupling, conjugate addition, S-oxidation, and heat-induced syn elimination. This intermediate is then treated with hydrogen peroxide and a catalytic amount of Triton B to yield a 1:1 diastereomeric mixture of epoxides. These epoxides are separated and individually converted into Dihydroeponemycin and its (2S)-epi isomer through a four-step "one-pot" protocol. [] This improved synthesis aims to facilitate the development of proteasome inhibitors with novel activity. []

Molecular Structure Analysis

Although specific details regarding the molecular structure analysis of Dihydroeponemycin were not extensively elaborated upon in the provided abstracts, its structural similarity to Eponemycin suggests the presence of a characteristic epoxyketone moiety. [, , ] This functional group is known to play a critical role in its biological activity, particularly in its interaction with the proteasome. [, , , ]

Chemical Reactions Analysis

The primary chemical reaction associated with Dihydroeponemycin's mechanism of action involves the covalent modification of catalytic proteasomal subunits. [] This modification occurs through the epoxyketone moiety present in Dihydroeponemycin, leading to the inhibition of the proteasome's peptidolytic activities. [, ]

Mechanism of Action

Dihydroeponemycin functions as a potent inhibitor of the 20S proteasome. [, ] Its mechanism of action involves the covalent modification of specific catalytic subunits within the proteasome, primarily targeting the IFN-gamma-inducible subunits LMP2 and LMP7. [] This covalent interaction disrupts the proteasome's ability to degrade proteins, leading to the accumulation of ubiquitinated proteins within the cell. [] The inhibition of the proteasome triggers a cascade of downstream effects, including cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis. [, , ]

Applications
  • Antimalarial Research: In silico studies suggest that Dihydroeponemycin has the potential to inhibit the Ubiquitin Proteasome System (UPS) of Plasmodium falciparum, the parasite responsible for malaria. [] This finding highlights its potential as a novel antimalarial agent, particularly in the context of increasing drug resistance. [] Additionally, research indicates that other non-toxic compounds present alongside Dihydroeponemycin in Streptomyces hygroscopicus extracts might contribute to the suppression of Plasmodium falciparum growth, potentially by inhibiting the PfMQO enzyme. []

  • Anticancer Research: Dihydroeponemycin's potent proteasome inhibitory activity makes it a valuable tool in anticancer research. [, , ] Studies have demonstrated its efficacy against various cancer cell lines, including glioma cells. [, ] Its ability to induce apoptosis and inhibit angiogenesis further underscores its potential as an anticancer therapeutic. [, ]

  • Immunology Research: The selective inhibition of immunoproteasomes, a specialized type of proteasome found in immune cells, represents a promising strategy for developing immunomodulatory therapies. [] Dihydroeponemycin's preference for LMP2 and LMP7, subunits predominantly found in immunoproteasomes, makes it a valuable tool for investigating the role of immunoproteasomes in immune responses and exploring its potential as a starting point for the development of more specific immunoproteasome inhibitors. [, ]

Future Directions
  • Structure-Activity Relationship Studies: Investigating the structure-activity relationship of Dihydroeponemycin and its analogs will be crucial for optimizing its potency and selectivity towards specific proteasome subtypes. [, ] This information will guide the design of more effective and targeted proteasome inhibitors.

  • In Vivo Studies: Further in vivo studies are necessary to evaluate the efficacy and safety profile of Dihydroeponemycin in relevant animal models of diseases such as malaria and cancer. [, ] This will provide insights into its therapeutic potential and guide future clinical development.

  • Mechanistic Studies: While the general mechanism of proteasome inhibition by Dihydroeponemycin is known, further studies are needed to elucidate the precise molecular details of its interaction with the proteasome. [, ] Understanding the nuances of this interaction will facilitate the development of more potent and selective inhibitors.

  • Combinatorial Therapies: Exploring the synergistic effects of Dihydroeponemycin in combination with existing therapies, such as conventional chemotherapy or radiation therapy, could potentially enhance its therapeutic efficacy. []

Eponemycin

Compound Description: Eponemycin is a natural product known for its antitumor and antiangiogenic properties. Like Dihydroeponemycin, it functions by targeting the 20S proteasome, specifically binding to and inhibiting the IFN-gamma-inducible subunits LMP2 and LMP7. [] This inhibition disrupts cell cycle progression by interfering with the degradation of key regulatory proteins, ultimately leading to apoptosis. []

Relevance: Eponemycin is a structurally similar analog of Dihydroeponemycin, sharing the core epoxyketone structure. [, ] While both compounds exhibit proteasome inhibitory activity, Dihydroeponemycin is often studied as a more readily synthesized and potentially more potent derivative of Eponemycin. [, ]

TMC-86A

Compound Description: TMC-86A is another naturally occurring epoxyketone peptide with potent proteasome inhibitory activity. [] Similar to both Dihydroeponemycin and Eponemycin, it interferes with the proteasome's chymotrypsin-like activity, disrupting cellular processes reliant on protein degradation. []

Relevance: TMC-86A shares a close structural relationship with both Dihydroeponemycin and Eponemycin, with all three compounds featuring the characteristic epoxyketone moiety. [] Notably, research has shown that the biosynthetic gene cluster responsible for producing TMC-86A also has the capacity to produce Dihydroeponemycin, indicating a shared biosynthetic pathway and further solidifying their close relationship. []

DH-TMC

Compound Description: DH-TMC is a biosynthetic intermediate in the production pathway of TMC-86A. [] While its specific biological activities are not extensively discussed within the provided research, its role as a precursor to the potent proteasome inhibitor TMC-86A suggests it may possess some degree of inhibitory activity itself. []

Relevance: DH-TMC is structurally related to Dihydroeponemycin through their shared connection to the TMC-86A biosynthetic pathway. [] The ability of the epn/tmc biosynthetic gene cluster to produce both DH-TMC and Dihydroeponemycin underscores the close relationship between these compounds and highlights the potential for shared structural features and bioactivities. []

Epoxyketone-Containing Fraction from Streptomyces sp. BRA-346

Compound Description: This refers to an enriched fraction derived from the marine bacterium Streptomyces sp. BRA-346. This fraction contains a mixture of epoxyketone peptides, including Dihydroeponemycin and other structurally similar analogs. [, ] This cocktail of compounds exhibits potent proteasome inhibitory activity, specifically targeting the chymotrypsin-like activity of the proteasome. [] Research suggests that the presence of multiple epoxyketone analogs in this fraction may contribute to a synergistic effect, potentially enhancing its overall proteasome inhibitory activity compared to Dihydroeponemycin alone. []

Relevance: This epoxyketone-containing fraction is directly relevant to Dihydroeponemycin as it contains this compound as a key active component. [, ] The presence of other structurally related epoxyketone analogs within this fraction further strengthens the link to Dihydroeponemycin, highlighting the shared structural motifs responsible for their proteasome inhibitory activity. []

Properties

CAS Number

126463-64-7

Product Name

Dihydroeponemycin

IUPAC Name

N-[(2S)-3-hydroxy-1-[[(2S)-1-[(2R)-2-(hydroxymethyl)oxiran-2-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-6-methylheptanamide

Molecular Formula

C20H36N2O6

Molecular Weight

400.5 g/mol

InChI

InChI=1S/C20H36N2O6/c1-13(2)7-5-6-8-17(25)21-16(10-23)19(27)22-15(9-14(3)4)18(26)20(11-24)12-28-20/h13-16,23-24H,5-12H2,1-4H3,(H,21,25)(H,22,27)/t15-,16-,20+/m0/s1

InChI Key

IUDBVFIQSSOIDB-TWOQFEAHSA-N

SMILES

CC(C)CCCCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)C1(CO1)CO

Synonyms

N-[(2S)-3-hydroxy-1-[[(2S)-1-[(2R)-2-(hydroxymethyl)oxiran-2-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-6-methylheptanamide

Canonical SMILES

CC(C)CCCCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)C1(CO1)CO

Isomeric SMILES

CC(C)CCCCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)[C@]1(CO1)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.